N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is a complex organic compound characterized by its unique structural features that integrate a carbazole moiety with an amide functional group. This compound has garnered interest in various scientific fields, particularly medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. It is often synthesized for research purposes and may be available through specialized chemical databases and suppliers.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is classified as an organic compound with the following characteristics:
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide typically involves several key steps:
The choice of solvents and reaction conditions (temperature, pressure) significantly influences the yield and purity of the final product. Commonly used reagents include:
The molecular structure of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide features:
Property | Value |
---|---|
Molecular Formula | C21H26N2O2 |
Molecular Weight | 342.45 g/mol |
IUPAC Name | N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide |
InChI | InChI=1S/C21H26N2O2/c1-5(24)20(23)22(19)18(14)15(16)17(21)12(10)11/h10,14H,1H3,(H,22,23) |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide can undergo various chemical reactions typical for amides and carbazole derivatives:
The reactivity of this compound is influenced by the electronic properties imparted by the methoxy group and the rigidity of the carbazole framework. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide involves its interaction with specific biological targets:
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide exhibits typical physical properties associated with organic compounds:
Property | Value |
---|---|
Appearance | Solid or crystalline form |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
The chemical properties include stability under standard laboratory conditions but may vary depending on pH and temperature. The presence of functional groups allows for diverse reactivity patterns.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide has several scientific applications:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2